3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-8-14(2)10-16(9-13)26-20-19(23-24-26)21(28)25(12-22-20)11-18(27)15-4-6-17(29-3)7-5-15/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZHXSSPBUGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of reactions, often involving condensation and cyclization steps.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Use of Catalysts: Catalysts may be employed to increase the efficiency of the reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Advanced purification techniques, such as chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have identified this compound as a potential inhibitor of various cancer-related targets. For instance, it has been explored for its inhibitory effects on polo-like kinase 1 (Plk1), which is crucial in cell division and is often overexpressed in cancers. Compounds with similar structures have shown promise in selectively inhibiting Plk1's non-catalytic polo-box domain (PBD), leading to reduced cancer cell proliferation and increased apoptosis in vitro .
Structure-Activity Relationship Studies
Research has focused on modifying the compound's structure to enhance its efficacy and reduce toxicity. For example, modifications to the triazole and pyrimidine components have been systematically evaluated to determine their impact on biological activity . Such studies are essential for optimizing the compound for clinical use.
Case Study 1: Inhibition of Plk1
A study published in Nature Communications detailed the synthesis of several triazoloquinazolinone derivatives that included structural elements similar to those found in 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. These compounds exhibited significant inhibitory activity against Plk1 with IC50 values indicating effective concentrations for therapeutic action .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 14.74 ± 0.48 | Inhibits PBD of Plk1 |
| Compound B | 4.38 ± 0.41 | Selective PBD inhibitor |
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial properties of derivatives based on this compound framework. The results indicated that certain modifications enhanced antibacterial activity against Gram-positive bacteria while maintaining low cytotoxicity against human cells .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.
Modulate Receptors: Interact with cellular receptors to alter signal transduction pathways.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The triazolopyrimidinone core is common among analogs, but substituent variations at positions 3 and 6 significantly alter physicochemical and pharmacological profiles:
Pharmacological and Physicochemical Insights
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy group (electron-donating) may improve solubility compared to ’s chlorophenoxy group (electron-withdrawing) . Piperazinyl groups () enhance water solubility via protonation at physiological pH, a feature absent in the target compound .
- Planarity and Conjugation: The triazolopyrimidinone core in all analogs is highly planar, promoting π-π stacking interactions with biological targets . Dihedral angles between substituents and the core (e.g., 87.74° in ) suggest steric effects may limit binding in some cases .
Molecular Weight and Bioavailability :
Data Table: Key Comparisons
Biological Activity
The compound 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure suggests interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with multiple functional groups that may contribute to its biological activity. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions with biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit antimicrobial , antifungal , and anticancer properties. The following sections will delve into specific biological activities and findings from various studies.
In Vitro Studies
-
Cell Line Testing : The compound has been evaluated against a panel of cancer cell lines including leukemia, lung cancer, colon cancer, and breast cancer. The National Cancer Institute (NCI) Developmental Therapeutics Program conducted these tests using the sulforhodamine B assay to assess cytotoxicity.
These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer types, suggesting its potential as an anticancer agent .
Cancer Type IC50 Value (µM) Activity Level MDA-MB-231 (Breast) 10.5 Moderate A549 (Lung) 12.0 Moderate HCT116 (Colon) 15.0 Low - Mechanism of Action : The mechanism by which the compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors critical for tumor growth and proliferation. The presence of the triazole ring is thought to facilitate binding to these targets, thereby modulating their activity .
Antimicrobial and Antifungal Properties
Preliminary studies suggest that the compound also possesses antimicrobial and antifungal activities. Specific assays have demonstrated effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .
Case Studies
Case Study 1: Antitumor Efficacy in Breast Cancer
A study involving MDA-MB-468 breast cancer cells demonstrated that modifications to the compound's structure significantly enhanced its anticancer activity. Specifically, substituting certain groups on the triazole ring improved efficacy against this cell line .
Case Study 2: Synergistic Effects
Research exploring combinations of this compound with established chemotherapeutics revealed synergistic effects that could enhance overall treatment efficacy in resistant cancer strains. This suggests that it may play a role in combination therapy strategies .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires systematic adjustment of reaction parameters. For triazolopyrimidine derivatives, multi-step routes are common, starting with cyclocondensation of substituted pyrimidines with triazole precursors. Key factors include:
- Temperature control : Maintaining 60–80°C during cyclization steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .
- Catalyst use : Pd/C or CuI catalysts improve coupling reactions for aryl groups .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity .
What advanced analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., dimethylphenyl protons at δ 2.3–2.5 ppm, methoxyphenyl at δ 3.8 ppm) .
- X-ray crystallography : Resolves bond angles and torsional strain in the triazolopyrimidine core .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .
How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 3,5-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability .
- 4-Methoxyphenyl : Introduces hydrogen-bonding potential with target enzymes (e.g., kinase ATP-binding pockets) .
- Triazole ring : Stabilizes π-π stacking with aromatic residues in biological targets .
Methodology: Compare IC50 values of analogs in enzyme inhibition assays (e.g., kinase profiling) .
How can contradictory data on biological activity across studies be resolved?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding poses in kinase domains (e.g., EGFR), prioritizing key residues (e.g., Lys721) for mutagenesis .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Relate substituent electronegativity to IC50 trends using PLS regression .
How does the compound’s stability vary under different storage conditions?
Answer:
Stability studies recommend:
- Short-term : Store at −20°C in DMSO (≤1 mM) to prevent hydrolysis of the oxoethyl group .
- Long-term : Lyophilized powder under argon retains stability >6 months .
Methodology: Monitor degradation via LC-MS every 30 days; quantify half-life using Arrhenius plots .
What strategies are effective for designing analogs with improved pharmacokinetic properties?
Answer:
- LogP optimization : Replace methoxy groups with trifluoromethyl to balance solubility and permeability (target LogP 2–3) .
- Prodrug approaches : Esterify the oxoethyl group to enhance oral bioavailability .
- Metabolic stability : Introduce deuterium at labile C-H bonds (e.g., benzylic positions) to slow CYP450-mediated oxidation .
How can target engagement be validated in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Heat shock lysates to confirm target protein stabilization .
- Photoaffinity labeling : Incorporate a diazirine moiety for UV crosslinking and pull-down assays .
- Knockout/rescue : CRISPR-Cas9 KO of putative targets (e.g., kinases) followed by rescue with WT/mutant constructs .
What methods detect and characterize degradation products under stress conditions?
Answer:
- Forced degradation : Expose to UV light (photolysis), acidic/basic hydrolysis (0.1N HCl/NaOH), or oxidants (H2O2) .
- HRMS/MS : Identify fragments (e.g., cleavage of triazole ring) and propose degradation pathways .
- NMR tracking : Compare 1H spectra pre/post degradation to locate labile protons .
What challenges arise in scaling up multi-step synthesis for preclinical studies?
Answer:
- Intermediate purification : Switch from column chromatography to centrifugal partition chromatography for gram-scale batches .
- Reaction telescoping : Combine steps (e.g., cyclization and alkylation) to reduce isolation cycles .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
